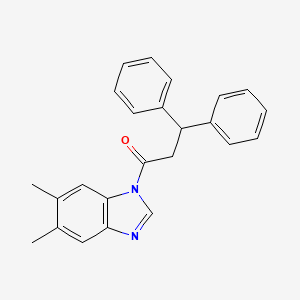
1-(3,3-diphenylpropanoyl)-5,6-dimethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-diphenylpropanoyl)-5,6-dimethyl-1H-benzimidazole, also known as DPBIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBIM is a benzimidazole derivative and its chemical formula is C25H22N2O.
Applications De Recherche Scientifique
1-(3,3-diphenylpropanoyl)-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have potent antibacterial activity against Gram-positive bacteria. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of 1-(3,3-diphenylpropanoyl)-5,6-dimethyl-1H-benzimidazole in its anticancer activity has been extensively studied. It has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. This compound also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In its antibacterial activity, this compound has been found to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment. It has been shown to induce cell cycle arrest in cancer cells, leading to their death. This compound has also been found to inhibit the growth of bacterial biofilms, which are known to be resistant to conventional antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,3-diphenylpropanoyl)-5,6-dimethyl-1H-benzimidazole has several advantages for lab experiments, including its high purity and stability, as well as its low toxicity towards normal cells. However, its synthesis method is complex and requires specialized equipment and expertise. In addition, this compound’s efficacy may vary depending on the type of cancer or bacteria being studied.
Orientations Futures
There are several future directions for research on 1-(3,3-diphenylpropanoyl)-5,6-dimethyl-1H-benzimidazole. One potential application is its use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to optimize the synthesis method of this compound and to investigate its efficacy against different types of cancer and bacteria. Finally, research is needed to determine the potential side effects of this compound and to develop strategies to mitigate them.
Méthodes De Synthèse
1-(3,3-diphenylpropanoyl)-5,6-dimethyl-1H-benzimidazole can be synthesized through a multistep reaction process that involves the condensation of 2-amino-3,4-dimethylimidazole with 3,3-diphenylpropionic acid chloride. The resulting product is then subjected to a cyclization reaction with the help of a base. The final product is obtained through purification and recrystallization processes. This synthesis method has been optimized to ensure high yield and purity of this compound.
Propriétés
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-3,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-17-13-22-23(14-18(17)2)26(16-25-22)24(27)15-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,16,21H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIRKPCRJNASCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B6025186.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6025192.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6025195.png)
![methyl 2-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6025200.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B6025205.png)
![N-(4-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6025207.png)
![N-(2-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B6025221.png)
![2-[4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6025231.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6025244.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2-phenoxypropanamide](/img/structure/B6025249.png)
![{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6025256.png)
![N-benzyl-4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B6025258.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6025261.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6025292.png)